molecular formula C17H17ClN2O B2635514 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole CAS No. 882339-03-9

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole

Cat. No. B2635514
CAS RN: 882339-03-9
M. Wt: 300.79
InChI Key: KLOFHHCLYCDCGY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Structural and Spectroscopic Characterization

Structural and spectroscopic analyses of benzimidazole derivatives, including variations similar to 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole, have been conducted to understand their molecular properties. Studies involve X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, providing insights into their geometric structure, electronic configuration, and vibrational spectra. These compounds exhibit significant intermolecular interactions, such as hydrogen bonds and π-π interactions, influencing their molecular stability and electronic properties. This fundamental understanding supports their potential applications in materials science and pharmaceutical research (Saral, Özdamar, & Uçar, 2017).

Corrosion Inhibition

Research on benzimidazole derivatives also extends to their use as corrosion inhibitors for metals in aggressive environments. Studies demonstrate the effectiveness of these compounds in protecting carbon steel against corrosion, particularly in acidic solutions. Electrochemical assays, including electrochemical impedance spectroscopy and potentiodynamic polarization, reveal that benzimidazole derivatives act as mixed-type inhibitors, mitigating both anodic and cathodic corrosion processes. Their adsorption onto metal surfaces, obeying the Langmuir adsorption isotherm, suggests strong surface interaction and inhibition mechanisms (Rouifi et al., 2020).

Terahertz Spectroscopy Analysis

The differentiation between 2-(2-chlorophenyl)benzimidazole and its analogs has been explored using terahertz time-domain spectroscopy and density functional theory. This approach has uncovered distinct spectral fingerprints in the terahertz range, attributable to minor variations in molecular structure. Such spectral differences are linked to variations in van der Waals forces and dihedral angles within the crystal structure, emphasizing the sensitivity of terahertz spectroscopy in detecting subtle configurational changes. This application highlights the potential of terahertz spectroscopy in the quality control and structural analysis of pharmaceutical compounds (Song et al., 2018).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(2-ethoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOFHHCLYCDCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole

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